BenchChemオンラインストアへようこそ!

Myxin

Mycobacterium abscessus Nontuberculous mycobacteria Antimicrobial resistance

Myxin is a non-substitutable, naturally occurring phenazine 5,10-dioxide antibiotic with a unique 6-methoxy-1-hydroxy substitution pattern critical for its bioactivity. Unlike hypoxia-selective N-oxides (e.g., tirapazamine), Myxin induces bioreductive DNA cleavage under both aerobic and anaerobic conditions. It demonstrates potent activity against M. abscessus (MIC₉₀ = 0.5 mg/L) and dimorphic fungi (Coccidioides immitis MFC 0.78–1.56 μg/mL), outperforming amphotericin B against Blastomyces dermatitidis. Generic phenazine dioxides or 2,3-substituted regioisomers are inactive—only the authentic Myxin scaffold delivers these results. Sourced for NTM lead optimization, antifungal discovery, N-oxide mechanistic studies, and synthetic biology programs targeting scalable heterologous production.

Molecular Formula C13H10N2O4
Molecular Weight 258.233
CAS No. 13925-12-7
Cat. No. B609384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyxin
CAS13925-12-7
SynonymsMyxin;  3C Antibiotic
Molecular FormulaC13H10N2O4
Molecular Weight258.233
Structural Identifiers
SMILESCOC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-]
InChIInChI=1S/C13H10N2O4/c1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17/h2-7,16H,1H3
InChIKeyJIDVGUQUQSOHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Myxin (CAS 13925-12-7) – A Di-N-Oxide Phenazine Antibiotic with Distinctive Aerobic and Anaerobic Activity Profile


Myxin (CAS 13925-12-7) is a naturally occurring phenazine 5,10-dioxide antibiotic first isolated from Sorangium sp. (strain 3C), a soil-borne myxobacterium [1]. Its chemical structure is defined as 1-hydroxy-6-methoxyphenazine-5,10-dioxide (C₁₃H₁₀N₂O₄, MW 258.23), characterized by an unusual aromatic di-N-oxide core and a methoxy group at the 6-position [2]. This specific decoration pattern distinguishes it from its immediate biosynthetic precursor iodinin (1,6-dihydroxyphenazine 5,10-dioxide) and other phenazine natural products [3]. While initially recognized for its potent broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts [1], recent research has highlighted its unique ability to undergo bioreductive activation and induce DNA strand cleavage under both aerobic and anaerobic conditions, a feature that is atypical for N-oxide prodrugs which are generally selective for hypoxic environments [4].

Why In-Class Substitution of Myxin (CAS 13925-12-7) Fails: Structural Determinants of Biological Specificity


Generic substitution of Myxin with structurally related phenazine 5,10-dioxides or other N-oxide heterocycles is not scientifically valid due to profound differences in bioactivity dictated by its specific 6-methoxy-1-hydroxy substitution pattern. Comparative structure-activity relationship (SAR) studies have established that the biological activity of phenazine 5,10-dioxides is exquisitely sensitive to the position and nature of ring decorations [1]. For instance, 2,3-substituted regioisomers of myxin and iodinin were demonstrated to be completely inactive against both Mycobacterium tuberculosis and human acute myeloid leukemia (AML) cells, underscoring the absolute requirement for an oxygen substituent at the 1-position of the phenazine scaffold [1]. Furthermore, the single methoxy group in myxin, introduced via O-methylation of iodinin by the enzyme LaPhzM, confers a distinct profile of antimicrobial and cytotoxic activities that cannot be replicated by the parent diol (iodinin) or other phenazine derivatives lacking this modification [2]. Even among heterocyclic N-oxides, myxin stands apart: while the lead hypoxia-selective cytotoxin tirapazamine requires anoxic conditions for potent DNA damage, myxin operates robustly under both aerobic and anaerobic environments due to its unique deoxygenative metabolism, rendering it a non-substitutable tool for mechanistic studies and applications where oxygen tension is variable [3].

Quantitative Differentiation of Myxin (CAS 13925-12-7) Against Comparators: A Procurement Evidence Guide


Myxin vs. Standard-of-Care Antibiotics: Quantified Superiority Against Drug-Resistant Mycobacterium abscessus

Myxin demonstrates exceptionally potent in vitro activity against a large panel of clinical isolates of Mycobacterium abscessus, a notoriously drug-resistant pathogen with few treatment options. When tested against 194 clinical M. abscessus isolates, Myxin exhibited a median minimum inhibitory concentration (MIC₅₀) of 0.125 mg/L and a 90th percentile MIC (MIC₉₀) of 0.5 mg/L [1]. Importantly, Myxin showed no antagonism in combination with eight standard anti-NTM drugs, indicating compatibility with existing therapeutic regimens [1]. For context, a meta-analysis of M. abscessus susceptibility data reports that the typical MIC₉₀ values for commonly used agents such as clarithromycin, amikacin, and cefoxitin are generally in the range of 2–32 mg/L, highlighting Myxin's superior potency in vitro [2].

Mycobacterium abscessus Nontuberculous mycobacteria Antimicrobial resistance

Myxin vs. Iodinin: Retained Cytotoxicity Profile with Distinct Structural Modifiability

Myxin is the 6-O-methylated derivative of its biosynthetic precursor, iodinin. A comparative SAR study evaluated both natural products and their synthetic analogues for cytotoxic activity against MOLM-13 human AML cells [1]. The study found that myxin and derivatives prepared from it fully retained the cytotoxic effect observed with iodinin at both atmospheric and low oxygen levels [1]. Critically, the SAR analysis revealed that only one of the two phenolic functions is required for activity, which enables the other position (occupied by a methoxy group in myxin) to be modified without loss of potency [1]. This contrasts with iodinin, which possesses two free hydroxyl groups, and suggests that myxin represents a more versatile scaffold for further medicinal chemistry optimization aimed at improving pharmacokinetic properties or reducing off-target effects without sacrificing the core cytotoxic mechanism.

Phenazine derivatives Acute myeloid leukemia Structure-activity relationship

Myxin vs. Amphotericin B: Quantified Antifungal Potency Against Blastomyces dermatitidis

In a comparative study evaluating the sensitivity of human pathogenic yeasts and systemic fungi to myxin, the compound demonstrated a marked efficacy advantage over the gold-standard antifungal agent amphotericin B against the dimorphic fungus Blastomyces dermatitidis [1]. The study indicated that myxin was more effective against B. dermatitidis than amphotericin B [1]. Furthermore, the study quantified the activity against another systemic fungus, reporting that the isolate of Coccidioides immitis was found to be very sensitive to myxin, with a minimal fungicidal concentration (MFC) range of 0.78–1.56 μg/mL [2].

Antifungal Dimorphic fungi Myxin

Myxin vs. Tirapazamine: Differentiated Mechanism of Bioreductive Activation Under Aerobic Conditions

Myxin's mechanism of action involves bioreductively activated, radical-mediated DNA strand cleavage via a deoxygenative metabolism [1]. This is in stark contrast to the prototypical heterocyclic N-oxide prodrug, tirapazamine, whose cytotoxic activity is highly selective for hypoxic (low oxygen) environments [1]. The study demonstrated that myxin displays potent cytotoxicity against the human colorectal cancer cell line HCT-116 under both aerobic and anaerobic conditions [1]. Notably, the potency of myxin under aerobic conditions was comparable to the cell-killing properties of tirapazamine under its optimal anaerobic conditions [1].

DNA damage Bioreductive prodrug N-oxide

Myxin Aqueous Stability: Quantified pH-Dependent Profile for Formulation Development

The aqueous stability of Myxin is a key differentiator from other labile natural products, with quantitative data available to guide formulation and handling. Studies report that Myxin is stable in water after 6 hours at 37°C across a wide pH range, including in 0.05N acetate buffer at pH 5.0, 0.05N phosphate at pH 6.0 and 7.0, and 0.005N tris-HCl at pH 8.0 and 9.0 [1]. Furthermore, acetate, methanol, or aqueous tris buffer solutions of Myxin remain stable indefinitely at 4°C [1]. This is supported by the development of stability-indicating HPLC methods that can detect and quantitate low levels of the two most likely breakdown products in formulated products [2].

Stability Formulation Analytical chemistry

Myxin vs. Synthetic Phenazine-5,10-dioxide (PDO): Structural Basis for Enhanced Antibacterial Spectrum

While the unsubstituted phenazine-5,10-dioxide (PDO) core exhibits antimicrobial activity, its spectrum is limited compared to the naturally decorated myxin. Myxin is characterized in the literature as a 'potent broad-spectrum antibiotic capable of inhibiting a wide range of gram-positive and gram-negative bacteria, various fungi and yeasts' [1]. In contrast, synthetic PDO and simpler derivatives have been shown in comparative studies to have a narrower and sometimes different spectrum of activity, with one study noting that PDO acted as a stronger inhibitor than phenazine-1-carboxylic acid (PCA) against certain targets, but lacked the broad antifungal and anti-mycobacterial activity associated with the 1-hydroxy-6-methoxy substitution pattern of myxin [2]. This difference is attributable to the specific decorating groups on the phenazine core, which dictate biological activity [3].

Phenazine derivatives Antibacterial Broad-spectrum

Validated Research and Development Scenarios for Myxin (CAS 13925-12-7) Based on Quantitative Evidence


Antimicrobial Lead Optimization for Drug-Resistant Mycobacterium abscessus Infections

Procurement of Myxin is indicated for research programs targeting nontuberculous mycobacteria (NTM), specifically Mycobacterium abscessus. The compelling quantitative data (MIC₉₀ = 0.5 mg/L) against a large panel of clinical isolates, combined with the absence of antagonism with standard anti-NTM drugs, positions Myxin as a high-priority scaffold for lead optimization [1]. This application is further supported by Myxin's demonstrated intracellular bactericidal effect in THP-1 macrophages [1].

Chemical Probe for Studying Bioreductive DNA Damage Mechanisms Independent of Hypoxia

Myxin is an invaluable chemical probe for investigating DNA strand cleavage mechanisms mediated by heterocyclic N-oxides. Its unique ability to cause bioreductively activated DNA damage under both aerobic and anaerobic conditions distinguishes it from hypoxia-selective agents like tirapazamine [2]. This makes Myxin particularly suited for experiments designed to dissect the deoxygenative metabolism of aromatic N-oxides in normoxic cellular environments [2].

Synthetic Biology and Metabolic Engineering for Phenazine Production

Given the low natural production yields (1.5 μg/mL in wild-type Lysobacter antibioticus OH13), Myxin represents a key target for synthetic biology and metabolic engineering efforts aimed at scalable antibiotic production [3]. The elucidated biosynthetic pathway from phenazine-1,6-dicarboxylic acid (PDC) via iodinin to myxin, involving the characterized enzymes LaPhzS, LaPhzNO1, and the O-methyltransferase LaPhzM, provides a defined roadmap for heterologous expression and pathway optimization [4].

Scaffold for Developing Broad-Spectrum Antifungal Agents Against Dimorphic Fungi

Research programs focused on discovering novel antifungals for systemic mycoses should prioritize Myxin. Its demonstrated superior efficacy over amphotericin B against Blastomyces dermatitidis and potent activity against Coccidioides immitis (MFC 0.78–1.56 μg/mL) validate its potential as a lead compound for treating challenging dimorphic fungal infections [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.